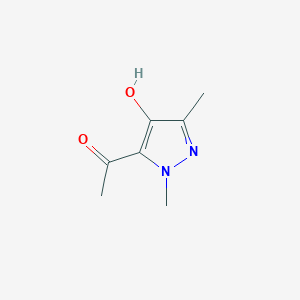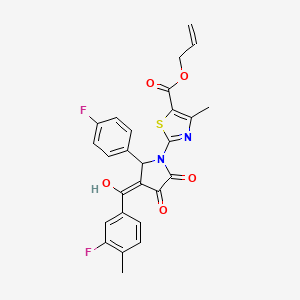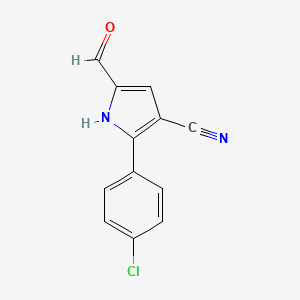
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with a 4-chlorophenyl group, a formyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable pyrrole derivative under specific conditions to introduce the formyl and carbonitrile groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-amine.
Substitution: 2-(4-Methoxyphenyl)-5-formyl-1H-pyrrole-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carboxylic acid
- 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-amine
- 2-(4-Methoxyphenyl)-5-formyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the combination of formyl and carbonitrile groups provides versatile sites for further chemical modifications .
Propiedades
Número CAS |
872706-11-1 |
|---|---|
Fórmula molecular |
C12H7ClN2O |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12-9(6-14)5-11(7-16)15-12/h1-5,7,15H |
Clave InChI |
VDQIAZBMQPFFKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(N2)C=O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


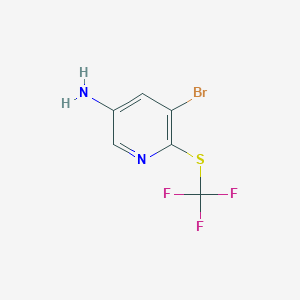
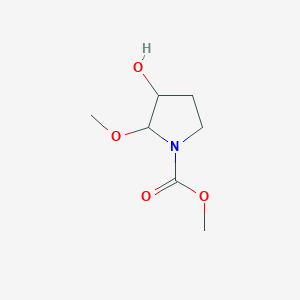
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
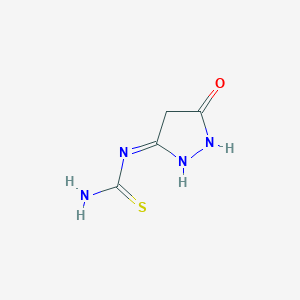

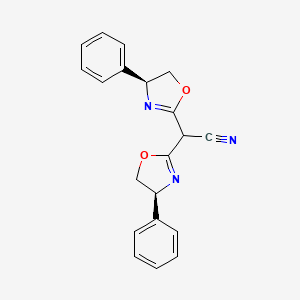
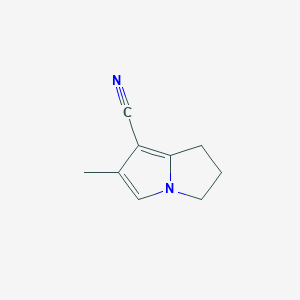
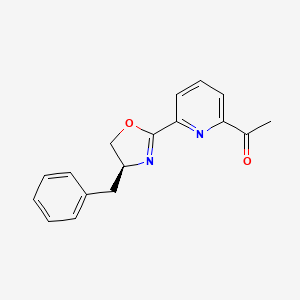
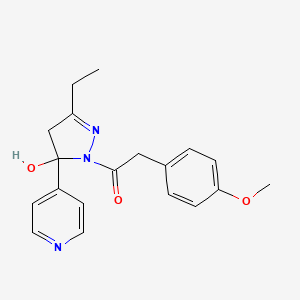


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
